molecular formula C13H20S2 B1624473 [Bis(propylsulfanyl)methyl]benzene CAS No. 60595-12-2

[Bis(propylsulfanyl)methyl]benzene

Cat. No. B1624473
CAS RN: 60595-12-2
M. Wt: 240.4 g/mol
InChI Key: MRXUJVXIHZTOTG-UHFFFAOYSA-N
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Description

[Bis(propylsulfanyl)methyl]benzene, also known as dipropyl sulfide, is a chemical compound that is commonly used in the field of organic chemistry. It is a colorless liquid that has a strong odor and is insoluble in water. This chemical compound is widely used in scientific research applications due to its unique properties and characteristics.

Mechanism Of Action

The mechanism of action of [Bis(propylsulfanyl)methyl]benzene is not well understood. However, it is believed to act as a nucleophile in organic chemistry reactions, which allows it to participate in various chemical reactions.

Biochemical And Physiological Effects

[Bis(propylsulfanyl)methyl]benzene is not commonly used in biochemical or physiological research, as it is primarily used in organic chemistry applications. However, it is known to have a strong odor and can be irritating to the skin and eyes if not handled properly.

Advantages And Limitations For Lab Experiments

The advantages of using [Bis(propylsulfanyl)methyl]benzene in lab experiments include its ability to act as a nucleophile in organic chemistry reactions, its solubility in a variety of organic solvents, and its relatively low cost. However, its strong odor and potential for skin and eye irritation can make it difficult to handle in the lab.

Future Directions

There are several potential future directions for research involving [Bis(propylsulfanyl)methyl]benzene. One area of interest is the development of new synthesis methods for this compound, which could lead to the production of more efficient and cost-effective organic compounds. Additionally, further research into the mechanism of action of [Bis(propylsulfanyl)methyl]benzene could help to better understand its properties and potential applications in organic chemistry.

Scientific Research Applications

[Bis(propylsulfanyl)methyl]benzene is widely used in scientific research applications due to its unique properties and characteristics. It is commonly used as a solvent in organic chemistry reactions and as a reagent in the synthesis of various organic compounds.

properties

IUPAC Name

bis(propylsulfanyl)methylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20S2/c1-3-10-14-13(15-11-4-2)12-8-6-5-7-9-12/h5-9,13H,3-4,10-11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRXUJVXIHZTOTG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCSC(C1=CC=CC=C1)SCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00463055
Record name [Bis(propylsulfanyl)methyl]benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00463055
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[Bis(propylsulfanyl)methyl]benzene

CAS RN

60595-12-2
Record name [Bis(propylsulfanyl)methyl]benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00463055
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Into a 100 cc reaction flask equipped with reflux condenser, magnetic stirring bar, and hot plate equipped with magnetic stirring apparatus is placed 10 ml cyclohexane, 0.5 grams of para-toluenesulfonic acid and 15.2 grams (0.2 moles) of n-propyl mercaptan. Over a period of 25 minutes with stirring is added 10.6 grams (0.1 moles) of benzaldehyde. The reaction mass is heated to reflux with stirring and refluxed for a period of 7 hours. During the refluxing, water of reaction is removed. At the end of the 7 hour period, the reaction mass is cooled to room temperature and transferred to a separatory funnel. The reaction mass is then washed with one 50 ml portion of a saturated aqueous sodium chloride solution and then dried over anhydrous sodium sulfate and filtered. The resulting filtrate is distilled on a Microvigreux column yielding the following five fractions:
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
0.5 g
Type
reactant
Reaction Step Two
Quantity
15.2 g
Type
reactant
Reaction Step Three
Quantity
10.6 g
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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